molecular formula C30H30N4O3S B307536 7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B307536
M. Wt: 526.7 g/mol
InChI Key: YSQLCJLRATURAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic molecule with a unique structure that includes a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols .

Scientific Research Applications

7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets such as enzymes and receptors. The triazino-benzoxazepine core can bind to specific sites on proteins, modulating their activity. The hexyloxy and methylsulfanyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • {6-[2-(methoxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone
  • {6-[2-(ethoxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone)

Uniqueness

The uniqueness of 7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its hexyloxy group, which can impart different physical and chemical properties compared to its methoxy or ethoxy analogs. This can affect its solubility, reactivity, and biological activity .

Properties

Molecular Formula

C30H30N4O3S

Molecular Weight

526.7 g/mol

IUPAC Name

[6-(2-hexoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]-phenylmethanone

InChI

InChI=1S/C30H30N4O3S/c1-3-4-5-13-20-36-25-19-12-10-17-23(25)29-34(28(35)21-14-7-6-8-15-21)24-18-11-9-16-22(24)26-27(37-29)31-30(38-2)33-32-26/h6-12,14-19,29H,3-5,13,20H2,1-2H3

InChI Key

YSQLCJLRATURAN-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=CC=C1C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C5=CC=CC=C5

Canonical SMILES

CCCCCCOC1=CC=CC=C1C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C5=CC=CC=C5

Origin of Product

United States

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